molecular formula C9H18N2O B11914848 3-Amino-1-isopropylazepan-2-one

3-Amino-1-isopropylazepan-2-one

Cat. No.: B11914848
M. Wt: 170.25 g/mol
InChI Key: CCTOJSPSWLXZDY-UHFFFAOYSA-N
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Description

3-Amino-1-isopropylazepan-2-one is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-isopropylazepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized via a multi-step process involving protection, cyclization, and deprotection steps .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity, as well as purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-isopropylazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted azepanes .

Scientific Research Applications

3-Amino-1-isopropylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropylazepan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Aminopiperidine: A six-membered ring analog with similar chemical properties.

    3-Aminoazepane: A seven-membered ring compound without the isopropyl group.

    3-Aminocaprolactam:

Uniqueness: 3-Amino-1-isopropylazepan-2-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased lipophilicity or altered binding affinity to molecular targets .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-amino-1-propan-2-ylazepan-2-one

InChI

InChI=1S/C9H18N2O/c1-7(2)11-6-4-3-5-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3

InChI Key

CCTOJSPSWLXZDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC(C1=O)N

Origin of Product

United States

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